molecular formula C20H20N4O B2748356 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 885190-25-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2748356
CAS No.: 885190-25-0
M. Wt: 332.407
InChI Key: GGIOTCHYPSDPEI-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core fused with a benzimidazole moiety and a 3-phenylpropyl substituent.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-phenylpropyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c21-19-18(20-22-15-10-4-5-11-16(15)23-20)17(25)13-24(19)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,21,25H,6,9,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZARYDKFJNABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]imidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Formation of the pyrrolone ring: This involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Coupling of the benzo[d]imidazole and pyrrolone moieties: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide .

Scientific Research Applications

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The benzo[d]imidazole moiety can bind to enzymes or receptors, altering their activity. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrrolone derivatives with benzimidazole substituents.

Structural Analogs and Molecular Properties

Compound Name Substituent on Pyrrolone Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound :
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one
3-phenylpropyl C₂₀H₂₁N₄O* ~347.4 (calculated) Lipophilic phenylpropyl group enhances membrane affinity; potential for π-π interactions with aromatic residues in biological targets.
Analog 1 :
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-1,2-dihydro-3H-pyrrol-3-one
3-butoxypropyl C₁₈H₂₄N₄O₂ 328.400 Butoxy group introduces polarity and hydrogen-bond acceptor capacity; may improve aqueous solubility compared to phenylpropyl derivatives.
Analog 2 :
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxyphenethyl)-1,2-dihydro-3H-pyrrol-3-one
3,4-dimethoxyphenethyl C₂₁H₂₂N₄O₃ 378.400 Methoxy groups enhance electron density and solubility; phenethyl chain may confer selectivity for sterically constrained binding sites.

Substituent-Driven Functional Implications

Lipophilicity: The 3-phenylpropyl substituent in the target compound increases hydrophobicity compared to 3-butoxypropyl (Analog 1), which contains an ether oxygen. This may favor interactions with lipid-rich biological membranes or hydrophobic protein pockets .

Hydrogen-Bonding Potential: Analog 1’s butoxy group provides an additional hydrogen-bond acceptor, which could improve pharmacokinetic properties such as absorption and distribution . The target compound lacks such polar substituents, relying on the benzimidazole NH and pyrrolone carbonyl for hydrogen bonding.

Biological Activity

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include thermal reactions of indole derivatives with pyrazolone compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. The molecular formula is derived from its structural components, which include a benzimidazole moiety and a pyrrole ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a critical role in tumorigenesis. The compound exhibits an IC50 value of approximately 3.5 μM against FGFR1, indicating its potential as an anticancer agent .

Structure-Activity Relationships

Research has indicated that modifications to the structure of this compound can enhance its biological efficacy. For instance, derivatives such as 5-amino-1-(3-hydroxyphenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one have shown improved inhibitory activity against FGFR1 with IC50 values of 0.63 μM and 0.32 μM respectively .

Anticancer Activity

In a study evaluating the antiproliferative effects on the KG1 myeloma cell line, derivatives of this compound demonstrated significant activity with IC50 values ranging from 5.6 to 9.3 μM. These findings support the potential application of this compound in cancer therapy .

Modulation of Biogenic Amines

Another notable aspect of this compound is its ability to modulate biogenic amine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This modulation suggests potential applications in treating neurological disorders .

Data Summary

Activity IC50 Value Cell Line/Target
FGFR1 Inhibition0.32 - 3.5 μMTumorigenesis
Antiproliferative Activity5.6 - 9.3 μMKG1 Myeloma Cell Line
Biogenic Amine Transport ModulationPotent InhibitorDAT, SERT, NET

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one, and how do reaction conditions influence yield?

  • Methodology : Base-assisted cyclization (e.g., using amines or phenols as nucleophiles) is effective for synthesizing structurally related pyrrolone derivatives. For example, cyclization of hydroxy-pyrrolone precursors with substituted anilines under reflux in ethanol/acetic acid yields analogs with 46–63% efficiency. Key variables include solvent polarity, temperature, and stoichiometry of reagents .
  • Data Consideration : Monitor reaction progress via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may require inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzoimidazole) and alkyl chain protons (δ 1.5–3.5 ppm for the 3-phenylpropyl group). Coupling patterns distinguish substituent positions .
  • 13C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm, while imine carbons (C=N) resonate at δ 145–160 ppm .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) and fragmentation patterns to validate the benzimidazole-pyrrolone scaffold .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?

  • Methodology : Test solubility in DMSO, ethanol, and buffer systems (e.g., ammonium acetate buffer, pH 6.5). For stability, conduct accelerated degradation studies under varied pH, temperature, and light conditions. Use HPLC with UV detection (λ = 254 nm) to monitor decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the benzimidazole moiety as a potential hinge-binding region. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .
  • Data Analysis : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What experimental strategies address contradictions in biological activity data across cell lines or animal models?

  • Methodology :

  • Dose-Response Studies : Use logarithmic concentrations (1 nM–100 µM) to establish EC50/IC50 curves in ≥3 cell lines (e.g., HEK293, HeLa, primary cells).
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2), bioavailability, and metabolite formation in rodents via LC-MS/MS.
  • Statistical Design : Apply randomized block designs (split-plot ANOVA) to account for biological variability and environmental factors .

Q. How does the benzimidazole-pyrrolone scaffold influence redox behavior or metal chelation properties?

  • Methodology :

  • Cyclic Voltammetry : Assess redox peaks in acetonitrile/TBAP electrolyte to identify oxidation states of the benzimidazole ring.
  • Metal Chelation Assays : Titrate with Cu²⁺, Fe²⁺, or Zn²⁺ salts and monitor UV-vis spectral shifts (e.g., λmax changes at 300–400 nm) .

Q. What environmental fate studies are relevant for lab-scale disposal or ecotoxicity assessment?

  • Methodology :

  • Biodegradation : Use OECD 301B (CO2 evolution test) to evaluate microbial breakdown in aqueous systems.
  • Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays (OECD 202/201) at concentrations ≤1 mg/L .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.